Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate
Description
Properties
IUPAC Name |
ethyl 8-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-3-27-22(26)13-7-5-4-6-12-21(25)20-11-9-8-10-19(20)18-24-16-14-23(2)15-17-24/h8-11H,3-7,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDPIWLYIDOADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643911 | |
| Record name | Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-75-9 | |
| Record name | Ethyl 2-[(4-methyl-1-piperazinyl)methyl]-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-{2-[(4-methylpiperazin-1-yl)methyl]phenyl}-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate typically involves the reaction of ethyl 8-oxooctanoate with 2-(4-methylpiperazinomethyl)phenyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound. The industrial process also includes purification steps such as crystallization, filtration, and drying to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives .
Scientific Research Applications
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Positional Isomerism :
- Ethyl 8-[3-(4-Methylpiperazinomethyl)phenyl]-8-oxooctanoate (CAS: 898789-55-4): Differs in the substituent position (3- vs.
- Ethyl 8-[4-(4-Methylpiperazinomethyl)phenyl]-8-oxooctanoate: Para-substituted analog; the linear arrangement may enhance solubility or metabolic stability compared to ortho-substituted derivatives .
Alternative Amine Groups :
- Ethyl 8-oxo-8-[(4-pyrrolidinomethyl)phenyl]octanoate (CAS: N/A): Replaces the 4-methylpiperazine group with pyrrolidine, reducing nitrogen content and altering basicity. This modification could influence pharmacokinetics, such as membrane permeability .
Backbone and Functional Group Modifications
Ester Group Variations :
- Methyl 8-oxo-8-(phenylamino)octanoate (CAS: 162853-41-0): Replaces the ethyl ester with a methyl group and substitutes the piperazinomethylphenyl moiety with an anilino group. This compound has demonstrated antiproliferative activity in research settings .
- Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0): Lacks the piperazine group entirely, featuring a chloro substituent instead. The electron-withdrawing Cl atom may reduce solubility but enhance electrophilic reactivity .
Ketone Modifications :
Key Reactions :
- Target Compound Synthesis: Likely involves coupling reactions (e.g., DIC or DCC-mediated) between 8-methoxy-8-oxooctanoic acid and substituted phenylamines, followed by esterification .
- Analog Synthesis :
Yield and Purity :
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate, with the chemical formula and CAS number 898762-75-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that may exhibit various pharmacological effects due to its unique structural features.
- Molecular Weight : 374.53 g/mol
- Purity : Typically ≥ 97%
- Structure : The compound features a piperazine ring, which is known for its role in drug development, particularly in central nervous system (CNS) agents.
| Property | Value |
|---|---|
| Formula | C22H34N2O3 |
| Molecular Weight | 374.53 g/mol |
| CAS Number | 898762-75-9 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the piperazine moiety suggests potential activity as a serotonin or dopamine receptor modulator, which could be beneficial in treating psychiatric disorders.
Pharmacological Studies
Research has indicated that compounds similar to this compound may exhibit:
- Antidepressant Effects : By modulating serotonin levels, such compounds can potentially alleviate symptoms of depression.
- Anxiolytic Properties : The ability to influence neurotransmitter pathways may also provide anxiolytic effects, making it useful in anxiety disorders.
Case Study: Antidepressant Activity
In a study conducted on rodent models, a related compound demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test. The mechanism was hypothesized to involve increased serotonin and norepinephrine levels in the synaptic cleft.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects. This compound has been classified under various hazard categories:
- Acute Toxicity : Classified as Acute Tox. 4 (harmful if swallowed).
- Skin and Eye Irritation : Classified as Skin Irrit. 2 and Eye Irrit. 2A.
Table 2: Toxicological Classification
| Hazard Class | Classification |
|---|---|
| Acute Toxicity | Acute Tox. 4 |
| Skin Irritation | Skin Irrit. 2 |
| Eye Irritation | Eye Irrit. 2A |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These investigations have aimed at optimizing efficacy while minimizing side effects.
In Vitro Studies
In vitro assays have shown that this compound can inhibit certain enzymes linked to neurodegenerative diseases, suggesting a potential role in neuroprotection. Further studies are required to elucidate the exact pathways involved.
In Vivo Studies
Animal models have provided preliminary evidence supporting its efficacy in reducing anxiety-like behaviors and enhancing mood stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
